molecular formula C11H19NSi B136117 Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) CAS No. 155620-77-2

Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)

Cat. No. B136117
M. Wt: 193.36 g/mol
InChI Key: VWBRPUCWLTUQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) is a chemical compound with the molecular formula C11H21NSi. It is a derivative of pyridine and is commonly used in scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.

Mechanism Of Action

The mechanism of action of Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. The trimethylsilyl group is known to be a good leaving group, which makes the compound a useful reagent in many organic reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI). However, it is known to be a relatively stable compound and is not known to have any significant toxic effects.

Advantages And Limitations For Lab Experiments

Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, the compound is relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI). One area of interest is the development of new synthetic methods using this compound as a building block. Another area of interest is the use of this compound as a ligand in coordination chemistry. Additionally, the compound may have potential applications in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) involves the reaction of 3-ethylpyridine with trimethylsilylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as acetonitrile or dimethylformamide. The product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry.

properties

CAS RN

155620-77-2

Product Name

Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

(3-ethylpyridin-4-yl)methyl-trimethylsilane

InChI

InChI=1S/C11H19NSi/c1-5-10-8-12-7-6-11(10)9-13(2,3)4/h6-8H,5,9H2,1-4H3

InChI Key

VWBRPUCWLTUQED-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)C[Si](C)(C)C

Canonical SMILES

CCC1=C(C=CN=C1)C[Si](C)(C)C

synonyms

Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.